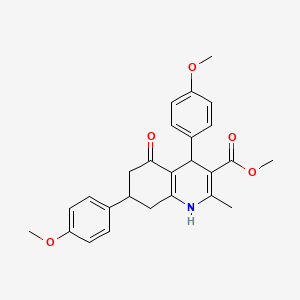

Methyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with active methylene compounds under basic conditions, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Methyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

- 4,7-Diarylbenzo[c][1,2,5]thiadiazoles

Uniqueness

Methyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties

Biological Activity

Methyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinolines and possesses a unique structure that contributes to its biological activity. The presence of methoxyphenyl groups enhances its lipophilicity and potential interaction with biological targets.

Molecular Formula: C₃₃H₃₃N₁O₆

Molecular Weight: 533.67 g/mol

CAS Number: Not specified

1. Enzyme Inhibition

Recent studies have indicated that this compound may act as an inhibitor of carbonic anhydrase I (CA-I), an enzyme critical in regulating pH and fluid balance in various tissues. Molecular docking studies revealed that the compound has a strong binding affinity to the active site of CA-I, suggesting its potential as a therapeutic agent for conditions like glaucoma and edema .

| Enzyme | Inhibition Type | Binding Affinity |

|---|---|---|

| Carbonic Anhydrase I (CA-I) | Competitive | High |

2. Antioxidant Activity

The compound has also demonstrated significant antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

3. Antimicrobial Properties

Preliminary research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

The proposed mechanism involves the compound's ability to interact with specific molecular targets within cells. By inhibiting enzymes like carbonic anhydrase I and modulating oxidative stress pathways, it can exert protective effects on cellular functions.

Case Study 1: Carbonic Anhydrase Inhibition

A study conducted using molecular docking simulations showed that the compound binds effectively to the active site of carbonic anhydrase I. The binding interactions were characterized by strong hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site .

Case Study 2: Antioxidant Efficacy

In a controlled laboratory setting, the antioxidant activity was assessed using DPPH radical scavenging assays. The results indicated that the compound significantly reduced DPPH radical levels compared to control samples, highlighting its potential as a natural antioxidant.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests good oral bioavailability and absorption characteristics:

| Pharmacokinetic Parameter | Value |

|---|---|

| Lipophilicity (MlogP) | 0.68 |

| Topological Surface Area (TPSA) | 78–125 Ų |

| Bioavailability Score | 0.55 |

These parameters indicate favorable drug-like properties according to Lipinski's Rule of Five .

Properties

Molecular Formula |

C26H27NO5 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

methyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C26H27NO5/c1-15-23(26(29)32-4)24(17-7-11-20(31-3)12-8-17)25-21(27-15)13-18(14-22(25)28)16-5-9-19(30-2)10-6-16/h5-12,18,24,27H,13-14H2,1-4H3 |

InChI Key |

BHFFFWSOGMTTPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.